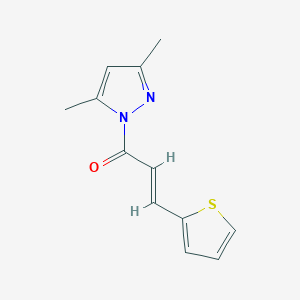
(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
“(2E)-1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom.
Synthesis Analysis
The synthesis of such compounds often involves the reaction of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1 and results in the formation of 1,3,5-trisubstituted-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring and a thiophene ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom.Applications De Recherche Scientifique
Synthesis and Chemical Characterization
- The compound has been utilized as a starting material or intermediate in the synthesis of a structurally diverse library of compounds. It reacts with different chemical entities to produce dithiocarbamates, thioethers, pyrazolines, pyridines, and various heterocyclic derivatives, showcasing its versatility in organic synthesis (G. Roman, 2013).
- It serves as a precursor for the generation of pyrazoline derivatives, indicating its importance in the development of novel heterocyclic compounds with potential biological activities (Humaira Parveen et al., 2008).
Photophysical and Chemosensor Applications
- Pyrazoline derivatives synthesized from this compound have been studied for their photophysical properties and potential as fluorescent chemosensors. These derivatives demonstrate positive solvatochromism and can act as fluorescent chemosensors for metal ions such as Fe3+, showcasing their application in the detection of metal ions in solutions (Salman A. Khan, 2020).
Antibacterial and Biological Activities
- Derivatives of this compound have been synthesized and characterized for their potential biological activities. Studies have focused on evaluating the antimicrobial properties of these derivatives, indicating their potential utility in developing new antimicrobial agents (P. Tharmaraj et al., 2009).
- Furthermore, specific derivatives have been investigated for their antidepressant activities in preclinical evaluations, suggesting the therapeutic potential of compounds based on this chemical structure in treating depression (B. Mathew et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-9-8-10(2)14(13-9)12(15)6-5-11-4-3-7-16-11/h3-8H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSZJSHBDOIFSS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C=CC2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C(=O)/C=C/C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328302 | |
| Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26662289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
479257-95-9 | |
| Record name | (E)-1-(3,5-dimethylpyrazol-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2E)-2-{[(dimethylcarbamoyl)amino]imino}acetate](/img/structure/B2772905.png)
![3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide](/img/structure/B2772907.png)
![2,2,2-Trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B2772908.png)







![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2772923.png)
![3-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid](/img/structure/B2772924.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772928.png)